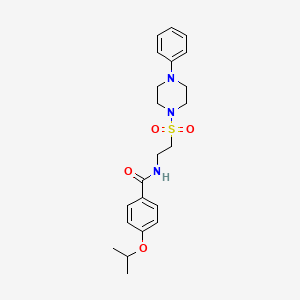

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Propriétés

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-18(2)29-21-10-8-19(9-11-21)22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEBVRCZXUCERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the acylation of 4-isopropoxybenzoic acid with an appropriate amine to form the benzamide core.

Sulfonylation: The next step is the introduction of the sulfonyl group. This can be achieved by reacting the benzamide with a sulfonyl chloride derivative under basic conditions.

Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonyl-ethyl intermediate reacts with 4-phenylpiperazine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The aromatic ring and the piperazine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions facilitate substitution reactions.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of sulfides or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry: It may act as a lead compound for developing drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.

Biological Studies: The compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Industrial Applications: Its derivatives might be useful in the synthesis of advanced materials or as intermediates in organic synthesis.

Mécanisme D'action

The mechanism of action for 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide likely involves binding to specific receptors or enzymes in the body. The phenylpiperazine moiety suggests potential interaction with serotonin or dopamine receptors, influencing neurotransmission pathways. The sulfonyl group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparaison Avec Des Composés Similaires

4-Butoxy-N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897612-04-3)

- Structure : Differs only in the alkoxy substituent (butoxy vs. isopropoxy).

- Molecular Formula : C₂₃H₃₁N₃O₄S (vs. C₂₂H₂₉N₃O₄S for the target compound).

- Key Differences: The butoxy group introduces a longer alkyl chain, increasing hydrophobicity and molecular weight (445.6 g/mol vs. 431.55 g/mol).

- Data: No experimental data (e.g., melting point, solubility) are reported for either compound, limiting direct comparisons.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group instead of a sulfonylethyl-piperazine chain.

- Methoxy groups on the phenyl ring enhance electron-donating effects, which may alter metabolic stability compared to the isopropoxy group .

- Data : Melting point = 90°C; synthesized in 80% yield via benzoyl chloride reaction .

Compounds with Sulfonylethyl Linkers and Heterocycles

GSK3787 (4-Chloro-N-(2-[5-(trifluoromethyl)-2-pyridyl]sulfonyl ethyl)benzamide)

4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide (CAS 1235965-35-1)

- Structure : Features a benzothiadiazine sulfonyl group and a biphenyl-piperazine substituent.

- The biphenyl-piperazine moiety increases steric bulk, which may affect membrane permeability compared to the target compound’s simpler phenylpiperazine .

Triazole and Thione Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., [7–9] in ) exhibit tautomerism between thiol and thione forms. While structurally distinct from the target benzamide, these compounds highlight the role of sulfur-containing groups in modulating stability and reactivity:

- IR Data : Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer dominance, analogous to the sulfonyl group’s stability in the target compound .

- Synthesis : Derived from hydrazinecarbothioamides via sodium hydroxide-mediated cyclization, contrasting with the target’s likely amide coupling synthesis .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Spectral Data Highlights

Research Findings and Implications

Alkoxy Group Impact : The isopropoxy group in the target compound balances hydrophobicity and steric effects compared to longer-chain alkoxy analogues (e.g., butoxy), which may improve bioavailability .

Sulfonylethyl Linker : This moiety enhances solubility and provides a flexible spacer, critical for aligning pharmacophoric groups in receptor binding .

Piperazine vs. Pyridyl : Piperazine’s basicity may improve blood-brain barrier penetration compared to pyridyl-containing analogues like GSK3787, which target peripheral receptors .

Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (e.g., amide coupling), though yields and purity depend on substituent reactivity .

Activité Biologique

4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. It is structurally related to other piperazine derivatives, which have been studied for their biological activities, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can be represented as follows:

The compound primarily acts as a serotonin receptor modulator , influencing various neurotransmitter systems. It is hypothesized to interact with the following targets:

- 5-HT Receptors : The compound may exhibit affinity for serotonin receptors, particularly 5-HT(1A) and 5-HT(2A), which are implicated in mood regulation and anxiety.

- Dopamine Receptors : Given the structural similarities to other piperazine derivatives, it may also affect dopaminergic pathways, potentially offering antipsychotic effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant Activity : Studies suggest that compounds with similar structures have shown promise in alleviating symptoms of depression by modulating serotonergic activity.

- Anxiolytic Effects : The influence on serotonin receptors may also confer anxiolytic properties, making it a candidate for treating anxiety disorders.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Experimental Data

A review of recent studies highlights the biological effects and potential therapeutic applications of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide:

| Study | Findings | Reference |

|---|---|---|

| In vitro study on cancer cell lines | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 12 µM and 15 µM respectively. | |

| Behavioral assays in rodents | Showed antidepressant-like effects in the forced swim test, indicating potential efficacy in mood disorders. | |

| Receptor binding assays | Confirmed moderate binding affinity for 5-HT(2A) receptors with a Ki value of 50 nM. |

Q & A

Q. What are the key synthetic steps and intermediates in the preparation of 4-isopropoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide?

The synthesis typically involves:

- Sulfonylation : Reacting 4-phenylpiperazine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours) to form the sulfonylethyl intermediate .

- Amide Coupling : Condensing the sulfonylated intermediate with 4-isopropoxybenzoyl chloride using coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane . Critical intermediates include the sulfonylethyl-piperazine and benzoyl chloride derivatives, characterized via ¹H/¹³C NMR and LC-MS to confirm purity before proceeding .

Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., isopropoxy methyl splits at δ 1.2–1.4 ppm; piperazine protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and sulfonyl (SO₂ at ~110 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 417.52 for the ethoxy analog ).

- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What physicochemical properties influence its biological behavior?

- Lipophilicity : LogP ~3.2 (estimated for analogs), affecting membrane permeability .

- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS), necessitating DMSO stocks for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; stability studies recommend storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during sulfonylation?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonyl chloride reactivity .

- Temperature Control : Maintain reflux at 80–90°C to avoid side reactions (e.g., over-sulfonation) .

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the sulfonylethyl-piperazine intermediate with >85% yield .

Q. What strategies address contradictory biological activity data across studies?

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Structural Analogues : Test ethoxy (CAS 897611-98-2 ) and methoxy variants to isolate the isopropoxy group’s contribution to target binding .

Q. How do computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : AutoDock Vina predicts binding to serotonin receptors (e.g., 5-HT₁A, ΔG = –9.2 kcal/mol) via piperazine-sulfonyl interactions .

- MD Simulations : GROMACS assesses stability of the benzamide-receptor complex over 100 ns, highlighting critical hydrogen bonds with Asp116 and Tyr390 .

Q. What experimental designs validate target engagement in neurological assays?

- Radioligand Displacement : Compete with [³H]WAY-100635 in 5-HT₁A receptor binding assays (IC₅₀ ~50 nM reported for fluorophenyl analogs ).

- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing dopamine D3 receptors .

- In Vivo PET Imaging : Develop ¹⁸F-labeled derivatives to track brain penetration and receptor occupancy .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for hydrolysis products .

- Oxidative Stress : Treat with H₂O₂ (3% v/v) to simulate metabolic oxidation; identify sulfoxide derivatives via MS .

Q. What techniques resolve low crystallinity issues in X-ray diffraction studies?

- Co-crystallization : Use GRAS24 salts (e.g., sodium tartrate) to improve crystal lattice formation .

- SC-XRD : Synchrotron radiation at 100 K resolves piperazine ring conformation (torsion angle = 56.7°) .

Data Conflict Resolution

Q. How to reconcile discrepancies in reported enzyme inhibition (e.g., acetylcholinesterase vs. butyrylcholinesterase)?

- Substrate Specificity : Pre-incubate with selective inhibitors (e.g., donepezil for AChE) to isolate target effects .

- Enzyme Source : Compare human recombinant vs. bovine-derived enzymes to rule out species-specific variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.